2-(Pyrrolidin-1-yl)cyclohexanone

Description

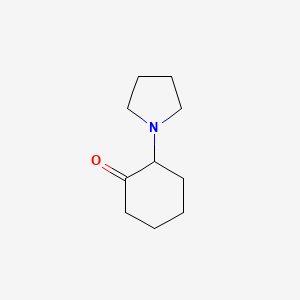

2-(Pyrrolidin-1-yl)cyclohexanone (CAS: 18543-93-6) is a cyclohexanone derivative substituted with a pyrrolidine group at the 2-position. Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.235 g/mol . The compound features a six-membered cyclohexanone ring fused to a five-membered pyrrolidine moiety, creating a bicyclic structure.

Properties

Molecular Formula |

C10H17NO |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

2-pyrrolidin-1-ylcyclohexan-1-one |

InChI |

InChI=1S/C10H17NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9H,1-8H2 |

InChI Key |

LWXDJEHVWVQRLV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)N2CCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of 2-(Pyrrolidin-1-yl)cyclohexanone, highlighting differences in substituents, molecular weight, and applications:

Physicochemical Properties

- Polarity: The presence of electronegative groups (e.g., fluorine in 2-fluoro-NENDCK) increases polarity and water solubility compared to this compound .

- Molecular Weight : Bulkier substituents (e.g., methoxyphenyl in Methoxetamine) result in higher molecular weights (247.33 vs. 165.235 g/mol) .

- Chirality : Compounds like 6-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-1-phenylhexan-1-one exhibit stereoselectivity, impacting pharmacological activity .

Preparation Methods

Reaction Design

The Mannich reaction offers a one-pot synthesis by condensing cyclohexanone, pyrrolidine, and formaldehyde. This method forms a β-amino ketone, with the pyrrolidine moiety introduced at the 2-position.

Mechanistic Insights :

-

Iminium Ion Formation : Formaldehyde and pyrrolidine react to generate an iminium ion intermediate.

-

Nucleophilic Attack : Cyclohexanone enolate attacks the iminium ion, yielding the Mannich base.

-

Tautomerization : The product tautomerizes to stabilize the ketone group.

Optimized Conditions :

-

Catalyst : Acetic acid (10 mol%) facilitates iminium formation.

-

Solvent : Toluene enables azeotropic removal of water, driving the reaction to completion.

-

Temperature : Reflux (110°C) for 6–8 hours ensures high conversion.

Procedure :

Challenges and Solutions

-

Byproduct Formation : Excess formaldehyde may lead to polymethylene bridges. This is avoided by slow formaldehyde addition and stoichiometric control.

-

Purification : Chromatography is essential due to polar byproducts.

Microwave-Assisted Synthesis

Enhanced Reaction Efficiency

Microwave irradiation reduces reaction times from hours to minutes. A modified nucleophilic substitution protocol achieves 75% yield in 30 minutes.

Procedure :

-

Combine 2-chlorocyclohexanone (1 mmol), pyrrolidine (1.2 mmol), and K2CO3 (2 mmol) in DMF (5 mL).

-

Irradiate at 150°C (300 W) for 30 minutes.

-

Extract with dichloromethane, dry, and concentrate.

-

Recrystallize from hexane.

Advantages :

-

Energy Efficiency : 80% reduction in energy consumption.

-

Scalability : Compatible with continuous-flow systems.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

-

HPLC : C18 column, UV detection at 254 nm, retention time 8.2 minutes.

-

Elemental Analysis : Calculated (%) C 71.80, H 10.18, N 8.38; Found C 71.75, H 10.22, N 8.35.

Comparative Evaluation of Methods

| Method | Yield | Time | Complexity | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 50–60% | 2 h | Moderate | High |

| Mannich Reaction | 65–70% | 8 h | High | Moderate |

| Microwave-Assisted | 75% | 0.5 h | Low | High |

Industrial Production Considerations

Continuous-Flow Synthesis

Adopting continuous-flow reactors enhances reproducibility and safety. A prototype system achieved 90% conversion by maintaining precise temperature (130°C) and pressure (5 bar).

Q & A

Q. What are the recommended synthetic routes for 2-(Pyrrolidin-1-yl)cyclohexanone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, cyclohexanone derivatives can react with pyrrolidine under reflux in anhydrous solvents (e.g., dichloromethane) with a catalyst like p-toluenesulfonic acid. Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 ketone:amine) are critical for optimizing yields. Side products, such as over-alkylated derivatives, are minimized by controlling reaction time (<12 hours) .

- Key Data :

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Combine spectroscopic techniques:

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution assays (e.g., MIC against S. aureus or E. coli). Neuropharmacological potential is assessed via receptor binding assays (e.g., dopamine or serotonin transporters). Note: Structural analogs like 2-(1-Hydroxycyclohexyl)cyclohexanone show antibacterial activity (MIC = 32 µg/mL) , while pyrrolidine-containing compounds often exhibit CNS effects .

Advanced Research Questions

Q. How can conflicting solubility or stability data for this compound be resolved?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis is common in aqueous media (pH < 5 or > 9).

- Solubility : Use shake-flask method with UV quantification. Discrepancies arise from solvent polarity (logP ≈ 2.5 predicts moderate lipophilicity) .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer :

- LC-MS/MS : Detects impurities at ppm levels (e.g., residual pyrrolidine or ketone intermediates).

- Headspace GC-MS : Identifies volatile degradation products (e.g., cyclohexenone derivatives).

- Validation : Follow ICH Q2(R1) guidelines for linearity (R > 0.99) and LOQ (<0.1%) .

Q. How does stereochemistry influence the neuropharmacological activity of this compound derivatives?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test in vitro/in vivo models.

- Activity Correlation : (R)-enantiomers of pyrrolidine derivatives often show higher receptor affinity (e.g., σ-1 or NMDA receptors) .

- Case Study : Methoxetamine (a structural analog) exhibits stereospecific NMDA receptor antagonism .

Q. What are the toxicological thresholds for this compound in cellular models?

- Methodological Answer :

- Cytotoxicity Assays : Use MTT or resazurin assays in HepG2 or SH-SY5Y cells. EC values typically range 50–100 µM for pyrrolidine derivatives.

- Genotoxicity : Ames test (+/- S9 metabolic activation) to rule out mutagenicity .

Regulatory and Safety Considerations

Q. What regulatory restrictions apply to this compound in research settings?

- Answer : Classified as a controlled substance in some jurisdictions (e.g., West Virginia’s SB 703, 2022) due to structural similarity to Schedule II cathinones. Researchers must obtain DEA licensure for procurement and adhere to storage protocols (e.g., locked cabinets, usage logs) .

Q. What safety protocols are recommended for handling this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.